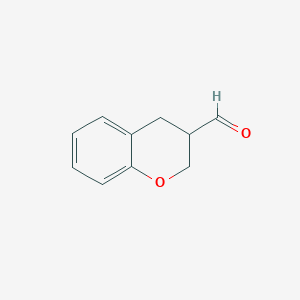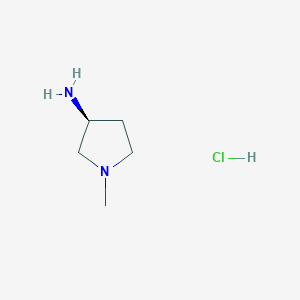
3-Bromo-1H-indazole-7-carboxylate de méthyle
Vue d'ensemble
Description
“Methyl 3-bromo-1H-indazole-7-carboxylate” is a chemical compound with the CAS Number: 1257535-37-7 . It has a molecular weight of 255.07 and its IUPAC name is methyl 3-bromo-1H-indazole-7-carboxylate .
Synthesis Analysis
The synthesis of “Methyl 3-bromo-1H-indazole-7-carboxylate” can be achieved through various methods. A commonly used method involves the reaction of cycloalkyl body 7-iodoindazole (7-iodo-1H-indazole) with brominated methyl hydroxymethyl .Molecular Structure Analysis
The InChI code for “Methyl 3-bromo-1H-indazole-7-carboxylate” is 1S/C9H7BrN2O2/c1-14-9(13)6-4-2-3-5-7(6)11-12-8(5)10/h2-4H,1H3,(H,11,12) .Physical And Chemical Properties Analysis
“Methyl 3-bromo-1H-indazole-7-carboxylate” is a solid substance . It should be stored in a dry environment at a temperature between 2-8°C .Applications De Recherche Scientifique
Recherche pharmaceutique
Ce composé présente certaines activités biologiques et a une valeur potentielle dans la recherche médicale, en particulier dans les études de formulation et de synthèse de médicaments .
Activité antiproliférative
Les dérivés de l'indazole, y compris les composés similaires au 3-bromo-1H-indazole-7-carboxylate de méthyle, ont montré une activité antiproliférative intéressante contre les lignées cellulaires néoplasiques, suggérant une utilisation potentielle dans la recherche sur le cancer .
Chimie hétérocyclique
En tant que composé hétérocyclique, il est précieux dans l'étude de la chimie hétérocyclique, qui est cruciale pour le développement de nouveaux produits pharmaceutiques et agrochimiques .
Synthèse de matériaux
Le composé peut être utilisé dans la synthèse de matériaux qui nécessitent des caractéristiques structurales spécifiques fournies par la partie indazole .
Référence analytique
Il peut servir de référence analytique dans diverses analyses chimiques, y compris la RMN, la CLHP, la LC-MS et l'UPLC, afin de garantir l'exactitude et la fiabilité des résultats expérimentaux .
Intermédiaire chimique
Le this compound peut servir d'intermédiaire dans les processus de synthèse organique, conduisant à la création de molécules plus complexes pour des applications de recherche ultérieures .
Safety and Hazards
Mécanisme D'action
Target of Action
Methyl 3-bromo-1H-indazole-7-carboxylate is an organic compound with potential biological activity Indazole derivatives have been known to inhibit, regulate, and/or modulate kinases such as chk1, chk2, and the cell volume-regulated human kinase h-sgk . These kinases play a crucial role in cell cycle regulation and volume regulation, respectively .
Mode of Action
Based on the known activities of similar indazole derivatives, it can be inferred that this compound may interact with its targets (such as the aforementioned kinases) to induce changes in their activity . This could potentially lead to alterations in cellular processes such as cell cycle progression and cell volume regulation .
Biochemical Pathways
Given the potential targets of this compound, it may influence pathways related to cell cycle regulation and cell volume regulation .
Pharmacokinetics
It is known that this compound is a white crystalline solid that is almost insoluble in water at room temperature but can dissolve in organic solvents such as ketones, alcohols, and ethers . These properties may influence its bioavailability and pharmacokinetics.
Result of Action
Based on the potential targets and activities of similar indazole derivatives, this compound may influence cellular processes such as cell cycle progression and cell volume regulation .
Action Environment
The action, efficacy, and stability of Methyl 3-bromo-1H-indazole-7-carboxylate may be influenced by various environmental factors. For instance, its solubility in different solvents suggests that the compound’s action could be influenced by the chemical environment . Additionally, safety information suggests that dust formation should be avoided and that the compound should be handled with personal protective equipment, indicating that physical factors such as particle size and handling conditions may also affect its action .
Propriétés
IUPAC Name |
methyl 3-bromo-2H-indazole-7-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2O2/c1-14-9(13)6-4-2-3-5-7(6)11-12-8(5)10/h2-4H,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZGIJSHGAUIOST-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC2=C(NN=C21)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501214596 | |
| Record name | 1H-Indazole-7-carboxylic acid, 3-bromo-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501214596 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1257535-37-7 | |
| Record name | 1H-Indazole-7-carboxylic acid, 3-bromo-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1257535-37-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-Indazole-7-carboxylic acid, 3-bromo-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501214596 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![3-Pyridinecarboxylic acid, 2-[(3S)-3-amino-1-pyrrolidinyl]-, 1-methylethyl ester](/img/structure/B1394483.png)


![(5R)-tert-Butyl 5-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B1394487.png)




![Spiro[2.4]heptan-1-amine](/img/structure/B1394498.png)

![8-(Boc-amino)-3-azabicyclo[3.2.1]octane](/img/structure/B1394502.png)
